Product packaging for 4-Chloro-N-tosylbenzamide(Cat. No.:CAS No. 14068-01-0)

4-Chloro-N-tosylbenzamide

Cat. No.: B2682412
CAS No.: 14068-01-0
M. Wt: 309.76
InChI Key: XQIKDLZMAPIBJR-UHFFFAOYSA-N
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Description

Significance of N-Tosylbenzamides as Versatile Synthons

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. N-Tosylbenzamides have proven to be exceptionally versatile synthons in a variety of chemical transformations. sioc-journal.cnrsc.orgthieme.debenthamdirect.comrsc.org The presence of the tosyl group, a strong electron-withdrawing group, activates the amide moiety, rendering the N-H bond acidic and the carbonyl carbon susceptible to nucleophilic attack. This activation facilitates reactions that are otherwise difficult with standard amides.

Furthermore, the tosyl group can act as a leaving group or a directing group in transition metal-catalyzed reactions, enabling selective functionalization of the benzamide (B126) core. For instance, N-tosylbenzamides have been employed in C-H activation and annulation reactions to construct complex heterocyclic systems like isoquinolinones. researchgate.netrsc.org The ability to participate in diverse reactions such as Claisen-type condensations and cross-coupling reactions underscores their value as multifaceted building blocks in synthetic strategies. sci-hub.seresearchgate.net

Overview of Benzamide Scaffolds in Advanced Synthesis

The benzamide framework is a privileged scaffold in medicinal chemistry and a fundamental building block in organic synthesis. mdpi.comresearchgate.net Its structural rigidity and capacity for forming key hydrogen bonds make it a common feature in a vast number of pharmaceutical agents. researchgate.net The amide bond itself is a cornerstone of peptide and protein structures, and its incorporation into small molecules is a well-established strategy for developing compounds with specific biological activities. mdpi.comacs.org

From a synthetic perspective, benzamides are stable, readily prepared from commercially available materials, and amenable to a wide range of chemical modifications. mdpi.comresearchgate.net They serve as crucial intermediates for the synthesis of more complex molecules. The development of methods for the construction and functionalization of the benzamide scaffold continues to be an active area of research, with applications ranging from the creation of α-helix mimetics to the synthesis of novel therapeutic agents. researchgate.netacs.org

Specific Focus on 4-Chloro-N-tosylbenzamide as a Model Compound

To illustrate the chemical properties and synthetic utility of this class, this article focuses on this compound. The introduction of a chlorine atom at the para-position of the benzoyl ring adds another layer of functionality to the molecule. This halogen can participate in various cross-coupling reactions, offering a handle for further molecular elaboration.

This compound has been observed as a product in certain copper-catalyzed reactions, for example, during the phenylation of N-Ts-aldimines where it can form as a byproduct. academie-sciences.fracademie-sciences.fr Its synthesis and characterization have been documented, providing a basis for its use as a well-defined starting material or intermediate in multi-step synthetic sequences. academie-sciences.fracademie-sciences.frrsc.org The study of this specific compound provides valuable insights into the reactivity and potential applications of halogenated N-tosylbenzamide derivatives in organic synthesis.

Research Findings for this compound

Detailed studies have provided data on the physical and spectroscopic properties of this compound, which are crucial for its identification and use in synthesis.

Table 1: Physical and Spectroscopic Data for this compound

PropertyValueSource
Appearance White solid academie-sciences.fracademie-sciences.fr
Melting Point 99–101 °C academie-sciences.fracademie-sciences.fr
¹H NMR (500 MHz, CDCl₃) δ (ppm) 8.38 (br, 1H), 7.91 (d, J = 8.4 Hz, 2H), 7.75 (d, J = 8.6 Hz, 2H), 7.43 (d, J = 8.6, 2H), 7.32 (d, J = 8.2 Hz, 2H), 2.44 (s, 3H) academie-sciences.fracademie-sciences.fr

This table presents selected data from cited research. NMR chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard. Coupling constants (J) are given in Hertz (Hz).

The utility of N-tosylbenzamide derivatives extends to the synthesis of various heterocyclic structures. For example, related N-tosylbenzamides serve as precursors for isoindolinones through intramolecular C-H amidation reactions.

Table 2: Synthesis of Isoindolinone Derivatives from N-Tosylbenzamide Precursors

PrecursorProductYield
2-Benzyl-N-tosylbenzamide3-Phenyl-2-tosylisoindolin-1-one98%
2-(4-Chlorobenzyl)-N-tosylbenzamide3-(4-Chlorophenyl)-2-tosylisoindolin-1-one83%
2-(4-Methylbenzyl)-N-tosylbenzamide3-(p-Tolyl)-2-tosylisoindolin-1-one99%
2-(4-Methoxybenzyl)-N-tosylbenzamide3-(4-Methoxyphenyl)-2-tosylisoindolin-1-one99%

This table is based on data for the synthesis of isoindolinones via copper-catalyzed intramolecular sulfamidation, illustrating the reactivity of the N-tosylbenzamide scaffold. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12ClNO3S B2682412 4-Chloro-N-tosylbenzamide CAS No. 14068-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-(4-methylphenyl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-10-2-8-13(9-3-10)20(18,19)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIKDLZMAPIBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro N Tosylbenzamide

Direct Amidation and Coupling Reactions

Direct methods for the synthesis of 4-Chloro-N-tosylbenzamide rely on the classical formation of an amide linkage from activated carboxylic acid derivatives or through the use of coupling agents to facilitate the reaction between the carboxylic acid and the sulfonamide.

Amidation of 4-Chlorobenzoyl Halides with p-Toluenesulfonamide (B41071)

A primary and straightforward method for the synthesis of this compound involves the reaction of an activated 4-chlorobenzoyl halide, most commonly 4-chlorobenzoyl chloride, with p-toluenesulfonamide. This acylation reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a nucleophilic catalyst and an acid scavenger for the hydrogen chloride byproduct. The reaction proceeds via nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbonyl carbon of the acyl chloride.

ReagentsBaseSolventTemperatureYield
4-Chlorobenzoyl chloride, p-ToluenesulfonamidePyridineDichloromethaneRoom TemperatureHigh
4-Chlorobenzoyl chloride, p-ToluenesulfonamideTriethylamineTetrahydrofuranRefluxGood to High

This table represents typical conditions and may vary based on specific experimental procedures.

Carbodiimide-Mediated Coupling of 4-Chlorobenzoic Acid with p-Toluenesulfonamide

Carbodiimide-mediated coupling reactions provide a versatile method for the formation of the amide bond in this compound directly from 4-chlorobenzoic acid and p-toluenesulfonamide. Common carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to activate the carboxylic acid. The reaction proceeds through the formation of an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the sulfonamide. To improve reaction rates and minimize side reactions, additives like 1-hydroxybenzotriazole (HOBt) are often included.

Coupling ReagentAdditiveSolventTemperatureYield
DCCHOBtDichloromethane/DMF0 °C to Room TemperatureModerate to High
EDCHOBtDichloromethane0 °C to Room TemperatureModerate to High

This table represents typical conditions and may vary based on specific experimental procedures.

Transition Metal-Catalyzed Amidation Approaches

To overcome some of the limitations of classical methods, such as the need for stoichiometric activating agents or harsh reaction conditions, transition metal-catalyzed approaches have been developed. These methods offer alternative pathways for the formation of the C-N bond in this compound, often with higher efficiency and broader substrate scope.

Palladium catalysts are well-established for their efficacy in forming carbon-nitrogen bonds. In the context of synthesizing this compound, palladium-catalyzed cross-coupling reactions can be employed. For instance, the coupling of 4-chlorobenzoyl derivatives with p-toluenesulfonamide can be achieved using a palladium catalyst, often in the presence of a suitable phosphine ligand and a base. These reactions can proceed through various mechanisms, including the amidation of aryl chlorides.

Palladium CatalystLigandBaseSolventTemperature
Pd(OAc)2XantphosK2CO3Toluene80-110 °C
Pd2(dba)3Biarylphosphine ligandCs2CO3Dioxane100 °C

This table represents plausible conditions based on general palladium-catalyzed amidation reactions and may require optimization for this specific transformation.

Copper-catalyzed reactions, particularly Ullmann-type couplings, represent a classical and still widely used method for the formation of C-N bonds. The synthesis of this compound can be achieved through a copper-catalyzed reaction between a 4-chlorobenzoyl derivative and p-toluenesulfonamide. These reactions often require a copper catalyst, a ligand (such as a diamine), and a base, and are typically performed at elevated temperatures. Modern advancements have led to the development of more efficient copper-catalyzed systems that can operate under milder conditions.

Copper SourceLigandBaseSolventTemperature
CuIN,N'-DimethylethylenediamineK3PO4Dioxane110 °C
Cu(OAc)2PhenanthrolineCs2CO3DMF120-140 °C

This table represents plausible conditions based on general copper-catalyzed N-acylation reactions and may require optimization for this specific transformation.

Ruthenium-based catalysts have emerged as powerful tools for a variety of organic transformations, including amidation reactions. For the synthesis of this compound, ruthenium-catalyzed C-H amidation of 4-chlorobenzamide or related derivatives with a tosyl-containing nitrogen source could be a potential route. These reactions often proceed via a directed C-H activation mechanism, offering a novel and atom-economical approach to the target molecule.

Ruthenium CatalystOxidant/Co-catalystSolventTemperature
[Ru(p-cymene)Cl2]2AgSbF61,2-Dichloroethane80-120 °C
Ru(II)-complexNaOAcAcetic Acid100 °C

This table represents plausible conditions based on general ruthenium-catalyzed amidation reactions and may require optimization for this specific transformation.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro N Tosylbenzamide

Reactivity of the Amide N-H Proton

The presence of two electron-withdrawing groups, the tosyl group and the 4-chlorobenzoyl group, significantly influences the acidity of the N-H proton.

Deprotonation and Anion Formation

The amide proton of 4-Chloro-N-tosylbenzamide is acidic and can be readily removed by a base to form a stable N-anion. This deprotonation is a crucial step for subsequent functionalization at the nitrogen atom. The stability of the resulting anion is enhanced by the delocalization of the negative charge onto the adjacent sulfonyl and carbonyl groups.

Commonly used bases for this deprotonation include sodium hydride (NaH) and other strong bases. The formation of the anion facilitates a variety of reactions, including alkylation and acylation.

N-Alkylation and N-Acylation Reactions

The N-anion generated from the deprotonation of this compound is a potent nucleophile and readily participates in N-alkylation and N-acylation reactions.

N-Alkylation: N-alkylated benzamides are important intermediates in the synthesis of various heterocyclic compounds. nih.gov The reaction of the N-anion with alkyl halides leads to the formation of N-alkyl-4-chloro-N-tosylbenzamides.

N-Acylation: Similarly, N-acylation can be achieved by reacting the anion with acylating agents such as acid chlorides or anhydrides. N-acylsulfonamides are a class of compounds that have garnered significant attention due to their diverse biological activities. semanticscholar.orgresearchgate.net The use of N-acylbenzotriazoles as acylating agents provides an efficient method for the N-acylation of sulfonamides. semanticscholar.orgresearchgate.netepa.govsemanticscholar.org This method is particularly advantageous as it allows for the use of acyl groups for which the corresponding acid chlorides are difficult to prepare or handle. researchgate.netepa.govsemanticscholar.org

Reactivity of the Aryl Halide Moiety

The chlorine atom on the benzoyl ring of this compound provides another reactive handle for various chemical transformations, primarily through nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of the electron-withdrawing N-tosylbenzamide group can activate the aryl ring for Nucleophilic Aromatic Substitution (SNAr) reactions. libretexts.orglibretexts.org For an SNAr reaction to occur, the aromatic ring must have an electron-withdrawing substituent, typically positioned ortho or para to the leaving group, to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism. youtube.compressbooks.pub First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate. libretexts.orgpressbooks.pub In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored. pressbooks.pub While dipolar aprotic solvents are commonly used, SNAr reactions can also occur in a range of other solvents. acsgcipr.org

Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formation)

The chlorine atom of this compound can participate in various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions are powerful tools for the synthesis of complex organic molecules.

Palladium catalysts are widely used to facilitate cross-coupling reactions involving aryl halides.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The reaction is versatile and can be carried out under mild conditions. wikipedia.org Microwave irradiation has been shown to significantly reduce reaction times and improve efficiency in some cases. vinhuni.edu.vn

Reactants Catalyst System Product
This compound, Terminal AlkynePd catalyst, Cu(I) co-catalyst, Base4-(Alkynyl)-N-tosylbenzamide

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgnih.gov This reaction is a powerful tool for the synthesis of substituted alkenes. organic-chemistry.org The Heck reaction can be performed in aqueous media, offering a more environmentally friendly approach. organic-chemistry.org

Reactants Catalyst System Product
This compound, AlkenePd catalyst, Base4-(Alkenyl)-N-tosylbenzamide
Other Transition Metal-Catalyzed Coupling Reactions

Beyond C-H functionalization, the N-tosylcarboxamide group in compounds like this compound is highly effective in directing palladium-catalyzed C-H arylation, a type of cross-coupling reaction. This transformation provides a direct route to ortho-arylated benzamides, which are precursors to valuable biaryl compounds. acs.orgresearchgate.netnih.gov

The reaction typically employs a palladium(II) catalyst, such as palladium(II) acetate (Pd(OAc)₂), in the presence of an additive, often a silver salt, within an acidic medium. acs.org The N-tosylcarboxamide group directs the palladium catalyst to an adjacent ortho C-H bond, which is then activated to form a new carbon-carbon bond with an aryl halide coupling partner, typically an aryl iodide. acs.orgresearchgate.net This methodology is compatible with a wide range of substituted N-tosylbenzamides and iodoarenes, including those with both electron-donating and electron-withdrawing groups. acs.orgresearchgate.net Even sterically hindered ortho-substituted iodoarenes can be successfully coupled, highlighting the robustness of this protocol. acs.org

The resulting biphenyl-2-carboxamides are versatile intermediates that can be further transformed, demonstrating the utility of the N-tosylcarboxamide as a transformable directing group. acs.orgresearchgate.net

Directed C-H Activation and Functionalization

The N-tosylcarboxamide moiety is a powerful directing group for the activation of otherwise inert C-H bonds on the benzamide's aromatic ring. This chelation-assisted strategy allows for high regioselectivity in the introduction of new functional groups.

Ortho-C-H Functionalization

The primary role of the N-tosylcarboxamide group is to direct functionalization to the ortho position. This is achieved through the formation of a stable cyclometalated intermediate with a transition metal catalyst, most commonly palladium. mdpi.com This strategy has been successfully applied to achieve various ortho-functionalizations, including alkoxylation and halogenation. mdpi.com

For instance, ortho-alkoxylation can be performed at room temperature using Pd(OAc)₂ as the catalyst and an oxidant like PhI(OAc)₂. mdpi.com This reaction shows broad scope, tolerating both electron-withdrawing and electron-releasing groups on the benzamide (B126) ring. mdpi.com Similarly, ortho-halogenation can be accomplished using N-halosuccinimides (NCS, NBS, NIS) as the halogen source.

A notable development is the palladium-catalyzed ortho-methoxylation of N-tosyl-benzamides using methanol (MeOH) as the reagent. rsc.org This reaction proceeds selectively at the ortho position and sets the stage for subsequent functionalization at other sites on the aromatic ring. rsc.org

Table 1: Examples of Ortho-C-H Functionalization of N-Tosylbenzamides

Functionalization Catalyst System Reagent(s) Key Feature
Alkoxylation Pd(OAc)₂, PhI(OAc)₂ Alcohols Room temperature reaction.
Halogenation Pd(OAc)₂ NCS, NBS, NIS Room temperature reaction.
Methoxylation Pd(OAc)₂ MeOH, Oxidant Selective mono-methoxylation. rsc.org
Arylation Pd(OAc)₂, Ag(I) salt Aryl Iodides Forms biaryl compounds. acs.org

Meta-C-H Functionalization

Directing C-H functionalization to the meta position is significantly more challenging due to the difficulty in forming a stable macrocyclic metallacycle intermediate. However, innovative one-pot sequential strategies have been developed to achieve this outcome.

A highly effective method involves an initial palladium-catalyzed ortho-C–H methoxylation. rsc.org The newly introduced ortho-methoxy group then alters the electronic properties of the aromatic ring, facilitating a subsequent metal-free oxidative halogenation (e.g., bromination or chlorination) using simple sodium halide salts (NaX). rsc.org This second step occurs selectively at the para position relative to the activating methoxy group, which corresponds to the meta position relative to the original N-tosylcarboxamide directing group. rsc.org This one-pot, two-step sequence allows for the creation of highly desirable polyfunctionalized arenes with precise regiochemical control. rsc.orgnih.gov

Regioselectivity and Stereoselectivity in C-H Activation

Regioselectivity: The regiochemical outcome of these reactions is primarily dictated by the directing group. The N-tosylcarboxamide group consistently directs initial functionalization to the ortho position via the formation of a five-membered palladacycle intermediate. When the two ortho positions are not equivalent due to other substituents on the ring, the C-H activation typically occurs at the less sterically hindered site.

In the sequential ortho/meta-functionalization, regioselectivity is controlled in a stepwise manner. The first palladium-catalyzed step is directed to the ortho position by the amide. The second, metal-free halogenation step is then directed by the newly installed, strongly activating ortho-alkoxy group to its para position, thus achieving selective meta-functionalization with respect to the initial amide. rsc.org For naphthalene-based substrates, the regioselectivity is also precise; a directing group at position 1 leads to functionalization at position 2, while a group at position 2 directs to position 3. mdpi.com

Stereoselectivity: While asymmetric C-H activation is a burgeoning field in organic synthesis, the available literature on N-tosylbenzamides focuses predominantly on achieving regioselectivity. Specific methods for inducing high stereoselectivity in C-H functionalization reactions involving this compound are not extensively reported. The primary challenge remains the development of effective chiral ligands that can control the stereochemical environment of the C-H activation step in these systems.

Mechanistic Aspects of Metal-Catalyzed C-H Activation

The mechanism for palladium-catalyzed ortho-C-H functionalization of N-tosylbenzamides is generally understood to proceed through a chelation-assisted pathway. The key steps are as follows:

Coordination: The catalytic cycle begins with the coordination of the N-tosylcarboxamide group to the Pd(II) catalyst. The carbonyl oxygen and the nitrogen atom of the amide typically act as coordinating sites.

C-H Activation: The crucial C-H bond cleavage occurs via a Concerted Metalation-Deprotonation (CMD) mechanism. snnu.edu.cn In this step, the palladium center interacts with the target ortho C-H bond, while a base (often an acetate ligand from the catalyst precursor) abstracts the proton. This process leads to the formation of a stable five-membered cyclopalladated intermediate (a palladacycle). nih.gov

Oxidation: The resulting Pd(II)-carbon bond in the palladacycle is then subjected to an oxidant (e.g., PhI(OAc)₂, peroxides). mdpi.comnih.gov This step oxidizes the palladium center from Pd(II) to a high-valent Pd(IV) species. nih.govrsc.org

Reductive Elimination: The desired functional group (e.g., an alkoxy or aryl group) is then transferred to the aromatic ring via C-X or C-C bond-forming reductive elimination from the Pd(IV) center. snnu.edu.cnrsc.org This step regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle.

This Pd(II)/Pd(IV) catalytic cycle is a widely accepted pathway for many C-H functionalization reactions directed by amide groups. snnu.edu.cnnih.gov

Hydrolytic Stability and Cleavage Reactions

Amide bonds are generally stable functional groups, and their hydrolysis requires forcing conditions such as strong acids or bases and elevated temperatures. youtube.comyoutube.com

Under acidic hydrolysis , the carbonyl oxygen of the amide is first protonated, making the carbonyl carbon more electrophilic. youtube.com A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the sulfonamide portion result in the formation of 4-chlorobenzoic acid and p-toluenesulfonamide (B41071). Under the acidic conditions, the released sulfonamide may exist as its protonated salt. youtube.com

Under basic hydrolysis , a hydroxide ion directly attacks the amide carbonyl carbon. youtube.com This forms a tetrahedral intermediate which then collapses, expelling the N-tosyl anion as the leaving group. The initial products are the 4-chlorocarboxylate salt and p-toluenesulfonamide. A final proton transfer step yields the neutral p-toluenesulfonamide. youtube.com

Beyond simple hydrolysis, the N-tosylcarboxamide group is valued for its ability to be transformed into other functional groups after directing the C-H functionalization. For example, following an ortho-arylation reaction, the resulting N-tosylbiphenyl-2-carboxamide can undergo an acid-catalyzed intramolecular cyclization (e.g., with trifluoroacetic acid at 120 °C) to form a fluorenone. acs.org Additionally, the tosyl group can be selectively removed under reducing conditions (e.g., sodium/naphthalene) to yield the corresponding primary biarylcarboxamide. acs.org

Advanced Structural Elucidation and Spectroscopic Analysis of 4 Chloro N Tosylbenzamide

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the spatial arrangement of atoms within a crystalline solid. Analysis of related benzamide (B126) structures offers insights into the likely conformation and intermolecular interactions of 4-Chloro-N-tosylbenzamide. For instance, studies on compounds like 4-chloro-N-phenylbenzamide reveal specific dihedral angles between the aromatic rings and the nature of hydrogen bonding that governs the crystal packing. researchgate.netnih.gov

The crystal packing in N-arylbenzamides is often stabilized by a network of intermolecular interactions. rsc.org N—H⋯O hydrogen bonds are a common feature, linking molecules into chains or more complex architectures. researchgate.netnih.govnih.gov For instance, in 4-chloro-N-m-tolylbenzamide, molecules are linked into chains running along the c-axis by N—H⋯O hydrogen bonds. nih.gov Additionally, π-π stacking interactions between the aromatic rings contribute to the stability of the crystal lattice. unito.itresearchgate.net The presence of the electron-rich tosyl group and the chloro-substituted benzamide moiety in the target compound suggests that such interactions would play a crucial role in its solid-state structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution by probing the magnetic properties of atomic nuclei.

The proton NMR (¹H NMR) spectrum of a this compound derivative would exhibit characteristic signals for the protons on the two aromatic rings and the N-H proton. The chemical shifts and coupling patterns of the aromatic protons would provide information about the substitution pattern on each ring. For example, in related benzamides, the aromatic protons typically appear as multiplets in the downfield region of the spectrum. rsc.orgrsc.org

Below is a hypothetical data table of expected ¹H NMR chemical shifts for this compound, based on typical values for similar functional groups.

Proton Expected Chemical Shift (ppm) Multiplicity
Aromatic H (chlorobenzamide ring)7.5 - 8.0Multiplet
Aromatic H (tosyl ring)7.3 - 7.8Multiplet
N-HVariable (broad singlet)Singlet (broad)
CH₃ (tosyl group)~2.4Singlet

Note: This is a predictive table. Actual values may vary.

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atoms. The carbonyl carbon of the amide group is expected to appear significantly downfield. rsc.orgchemicalbook.com

A table of predicted ¹³C NMR chemical shifts is provided below.

Carbon Expected Chemical Shift (ppm)
C=O (amide)165 - 170
Aromatic C (chlorobenzamide ring)128 - 140
Aromatic C (tosyl ring)127 - 145
C-Cl~138
C-S~144
CH₃ (tosyl group)~21

Note: This is a predictive table. Actual values may vary.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule. researchgate.netyoutube.com

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, helping to assign protons within the same spin system, such as those on the same aromatic ring. emerypharma.comyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to. emerypharma.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, for example, by observing a correlation from the N-H proton to the carbonyl carbon and carbons of the adjacent aromatic rings. emerypharma.comyoutube.com

Vibrational Spectroscopy (IR and Raman)

The vibrational spectrum of this compound is a composite of the characteristic vibrations of its constituent amide, sulfonamide, and aryl groups. The precise frequencies of these modes can be influenced by the electronic and steric effects of the substituents and the molecule's conformation.

Amide Group: The amide functionality presents several characteristic vibrational bands. The N-H stretching vibration is typically observed in the region of 3400-3200 cm⁻¹. The exact position is sensitive to hydrogen bonding, with lower frequencies indicating stronger hydrogen bonds. The C=O stretching vibration, often referred to as the Amide I band, is a strong absorption in the IR spectrum, typically found between 1700 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) usually appears in the 1650-1550 cm⁻¹ range.

Sulfonamide Group: The sulfonamide group is characterized by two strong stretching vibrations of the SO₂ unit. The asymmetric stretching mode (νₐₛ SO₂) is typically found in the 1370-1335 cm⁻¹ region, while the symmetric stretching mode (νₛ SO₂) appears at 1170-1150 cm⁻¹. The S-N stretching vibration is generally weaker and occurs at lower frequencies.

Aryl Moieties: Both the chlorophenyl and the tosyl groups contain benzene (B151609) rings, which give rise to a number of characteristic vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings produce a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and their positions can be indicative of the substitution pattern on the benzene ring.

The following table summarizes the expected characteristic vibrational modes for this compound based on the analysis of its functional groups.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
AmideN-H stretch3400-3200
AmideC=O stretch (Amide I)1700-1630
AmideN-H bend (Amide II)1650-1550
SulfonamideSO₂ asymmetric stretch1370-1335
SulfonamideSO₂ symmetric stretch1170-1150
ArylC-H stretch> 3000
ArylC=C stretch1600-1450

IR and Raman spectroscopy are particularly sensitive to intermolecular interactions, such as hydrogen bonding, and to the conformational state of a molecule. In the solid state, this compound is likely to participate in intermolecular hydrogen bonding.

The primary site for hydrogen bonding is the N-H group of the amide, which can act as a hydrogen bond donor, and the oxygen atoms of the carbonyl (C=O) and sulfonyl (SO₂) groups, which can act as hydrogen bond acceptors. The formation of N-H···O=C or N-H···O=S hydrogen bonds leads to a red shift (a shift to lower wavenumbers) of the N-H stretching vibration in the IR spectrum. The magnitude of this shift is correlated with the strength of the hydrogen bond. For instance, studies on related N-tosyl-amino acid derivatives have demonstrated the effect of hydrogen bonding on the N-H stretching frequencies. nih.gov Similarly, the C=O and SO₂ stretching vibrations may also exhibit shifts to lower frequencies upon involvement in hydrogen bonding, although these shifts are typically smaller than that of the N-H stretch.

Conformational changes in the molecule, such as rotation around the C-N or S-N bonds, can also be reflected in the vibrational spectra. Different conformers can have slightly different vibrational frequencies for various modes due to changes in the local electronic and steric environment. In solution, a distribution of conformers may exist, leading to broadened spectral bands. In the solid state, the molecule typically adopts a single, well-defined conformation, resulting in sharper and more resolved vibrational bands. The analysis of low-frequency vibrational modes in the Raman spectrum can sometimes provide direct information about torsional and other skeletal modes that are sensitive to conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern upon ionization.

The nominal molecular weight of this compound (C₁₄H₁₁ClN₂O₃S) is approximately 322.8 g/mol . In a mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z value corresponding to this molecular weight. The presence of chlorine would also give rise to a characteristic isotopic pattern for the molecular ion peak, with a peak at M+2 having an intensity of about one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. libretexts.org

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways, involving the cleavage of the weaker bonds in the molecule. Key fragmentation patterns would be expected to arise from the cleavage of the amide and sulfonamide linkages.

Plausible fragmentation pathways include:

Cleavage of the N-S bond: This would lead to the formation of the 4-chlorobenzoyl isocyanate radical cation or related fragments, and the p-toluenesulfonyl radical.

Cleavage of the C-N bond (amide): This would generate the 4-chlorobenzoyl cation (m/z 139) and the N-tosyl radical. The 4-chlorobenzoyl cation is a common and stable fragment in the mass spectra of 4-chlorobenzoyl derivatives.

Cleavage of the C-S bond: This could result in the loss of the tolyl group, leading to a chlorobenzamidosulfonyl cation.

Fragmentation of the tosyl group: The tosyl group itself can fragment to produce a tropylium-like ion at m/z 91, which is a very common fragment for toluene-containing compounds.

The following table outlines some of the expected key fragment ions in the mass spectrum of this compound.

m/zProposed Fragment Ion
322/324[C₁₄H₁₁ClN₂O₃S]⁺ (Molecular Ion)
155[CH₃C₆H₄SO₂]⁺ (p-toluenesulfonyl cation)
139/141[ClC₆H₄CO]⁺ (4-chlorobenzoyl cation)
111/113[ClC₆H₄]⁺ (chlorophenyl cation)
91[C₇H₇]⁺ (tropylium ion)

Theoretical and Computational Chemistry Studies of 4 Chloro N Tosylbenzamide

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in modeling the properties of 4-Chloro-N-tosylbenzamide. These computational approaches allow for the determination of the molecule's stable geometric conformations, the distribution of electrons within its structure, and the prediction of its spectroscopic signatures.

Geometry Optimization and Conformational Analysis

The first step in the computational study of this compound involves geometry optimization. This process seeks to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable, conformation of the molecule. Methods like DFT, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to accurately predict bond lengths, bond angles, and dihedral angles.

The conformational landscape of N-acylsulfonamides is of particular interest due to the rotational freedom around the N-S and N-C bonds. For the closely related isomer, N-(4-chlorobenzoyl)-4-methylbenzenesulfonamide, X-ray crystallography has revealed key structural features that provide a benchmark for computational models. In this molecule, the conformation of the N—H bond within the C—SO2—NH—C(O) segment is observed to be anti to the C=O bond. The molecule exhibits a twisted conformation at the sulfur atom. nih.gov

Computational studies on such molecules can explore the potential energy surface to identify various stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Below is a table of selected experimental bond lengths and angles for the isomeric compound N-(4-chlorobenzoyl)-4-methylbenzenesulfonamide, which are expected to be comparable to those calculated for this compound.

ParameterMolecule 1Molecule 2
Bond Lengths (Å)
Cl1—C121.740 (3)-
S1—O41.425 (2)-
S1—O31.431 (2)-
S1—N11.674 (2)-
S1—C11.758 (3)-
O1—C81.218 (3)-
N1—C81.381 (3)-
Bond Angles (°)
O4—S1—O3120.32 (12)-
O4—S1—N1107.69 (11)-
O3—S1—N1105.12 (11)-
C8—N1—S1124.63 (16)-
O1—C8—N1122.0 (2)-
O1—C8—C9120.9 (2)-
Torsion Angles (°)
C9—C8—N1—S1-173.3 (2)-175.0 (2)
C8—N1—S1—C1-67.1 (2)-67.7 (2)

Data sourced from a study on N-(4-chlorobenzoyl)-4-methylbenzenesulfonamide, an isomer of the title compound. nih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO, Charge Distribution)

Understanding the electronic structure of this compound is key to predicting its chemical reactivity and properties. DFT calculations are used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For similar aromatic sulfonamides, the HOMO is typically localized on the more electron-rich aromatic ring, while the LUMO is often distributed across the electron-withdrawing sulfonyl and carbonyl groups. This distribution suggests that the molecule is susceptible to electrophilic attack at the electron-rich sites and nucleophilic attack at the electron-deficient centers.

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are also performed to calculate the partial atomic charges on each atom in the molecule. This charge distribution provides a detailed picture of the molecule's polarity and identifies the specific atoms that are likely to be involved in electrostatic interactions. The electronegative oxygen, nitrogen, and chlorine atoms are expected to carry partial negative charges, while the sulfur, carbonyl carbon, and hydrogen atoms are likely to have partial positive charges.

PropertyCalculated Value (eV) - Typical for similar compounds
HOMO Energy-6.5 to -7.5
LUMO Energy-1.5 to -2.5
HOMO-LUMO Gap4.5 to 5.5

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, IR, Raman)

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. By comparing the calculated chemical shifts with experimental values, a strong correlation can confirm the proposed molecular structure.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies and intensities for IR and Raman spectra can be calculated. These calculations are based on the second derivatives of the energy with respect to the atomic displacements. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The predicted spectra can be used to assign the vibrational modes observed in experimental FT-IR and FT-Raman spectra, providing a detailed understanding of the molecule's vibrational behavior. For N-aroylsulfonamides, characteristic vibrational modes include the N-H stretch, C=O stretch, and the symmetric and asymmetric stretches of the SO₂ group.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
N-H Stretch3200 - 3400
C-H Stretch (aromatic)3000 - 3100
C=O Stretch1650 - 1700
C=C Stretch (aromatic)1450 - 1600
SO₂ Asymmetric Stretch1330 - 1370
SO₂ Symmetric Stretch1150 - 1180
C-N Stretch1200 - 1350
C-Cl Stretch650 - 800

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energy barriers that govern the reaction rate and outcome.

Transition State Analysis and Energy Barriers

For a proposed reaction pathway, computational methods can be used to locate the transition state (TS), which is a first-order saddle point on the potential energy surface. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. Frequency calculations are performed to confirm that the located structure is indeed a transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy or energy barrier. This value is crucial for determining the kinetics of the reaction; a lower energy barrier corresponds to a faster reaction. DFT calculations can provide reliable estimates of these energy barriers, helping to explain why certain reactions are favored over others.

Plausible Reaction Pathways and Selectivity Prediction

When a reaction can proceed through multiple pathways, computational methods can be used to evaluate the energetics of each pathway. By comparing the activation energies of the transition states for different pathways, it is possible to predict which reaction is kinetically favored. This is particularly useful for understanding and predicting the regioselectivity and stereoselectivity of a reaction.

For instance, in intramolecular cyclization reactions, which are common for N-acylsulfonamides, DFT calculations can be used to model the different possible cyclization modes (e.g., 5-exo vs. 6-endo). By calculating the energy barriers for each pathway, one can predict the major product of the reaction, providing insights that can guide the design of synthetic strategies. e3s-conferences.orgcsic.es These computational studies can elucidate the role of various factors, such as steric and electronic effects, in controlling the reaction's outcome.

Molecular Dynamics Simulations

Molecular dynamics simulations have been successfully applied to study related, more complex benzamide (B126) derivatives. For example, a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives utilized MD simulations to validate their potential as antidiabetic agents. The simulations, by analyzing the root-mean-square deviation (RMSD) of the ligand-protein complex, suggested the stability of the most active compounds within the binding site of target enzymes nih.govnih.govresearchgate.net. This demonstrates the utility of MD simulations in assessing the stability of ligand-receptor interactions, a technique that could be hypothetically applied to understand the interactions of this compound with biological targets.

Interactive Data Table: Dihedral Angles in Related Benzamide Derivatives

CompoundDihedral Angle Between Aromatic Rings (°)
4-Chloro-N-o-tolylbenzamide7.85 (4)
4-Chloro-N-m-tolylbenzamide11.29 (15)
4-Chloro-N-phenylbenzamide59.6 (1)

Advanced Modeling Techniques for Chemical Systems

Advanced computational modeling techniques are crucial for understanding the chemical properties and potential applications of molecules like this compound. While specific advanced modeling studies for this exact compound were not identified, the application of such techniques to similar molecules provides a framework for potential future research.

For instance, molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been used for related benzamide derivatives. In the study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking simulations revealed key hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of target enzymes nih.govnih.govresearchgate.net. Furthermore, in silico ADMET results for these compounds indicated negligible toxicity and good solubility and absorption profiles, suggesting their potential as drug candidates nih.govnih.gov.

Quantum chemical calculations could also be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. Such studies would provide insights into its molecular orbitals, charge distribution, and reactivity indices, which are valuable for understanding its chemical behavior and for designing new derivatives with tailored properties.

Applications of 4 Chloro N Tosylbenzamide in Organic Synthesis

Role as a Precursor or Intermediate in the Synthesis of Complex Molecules

4-Chloro-N-tosylbenzamide and its N-tosylbenzamide analogues serve as pivotal building blocks for a variety of intricate organic molecules. The tosyl group not only acts as a protecting group but also as a powerful directing group for metal-catalyzed C-H functionalization, guiding the introduction of new substituents with high regioselectivity.

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. N-tosylbenzamides are valuable precursors for synthesizing these scaffolds, particularly through transition-metal-catalyzed C-H activation and subsequent annulation.

A notable application is the rhodium(III)-catalyzed synthesis of isoquinolinediones from N-tosylbenzamides and diazo compounds. researcher.life This process involves the N-tosylamide group directing the catalyst to an ortho C-H bond, which is then activated to react with a rhodium-carbene intermediate generated from the diazo compound. The subsequent intramolecular cyclization and decarboxylation afford the desired isoquinolinedione scaffold. researcher.life Researchers have demonstrated that by slightly modifying the reaction conditions, the synthetic pathway can be switched to produce isocoumarins instead, showcasing the versatility of the N-tosylbenzamide starting material. researcher.life This methodology is distinguished by its high efficiency and atom economy, providing a direct route to complex heterocyclic systems. researcher.life

Rhodium-Catalyzed Synthesis of Isoquinolinediones
N-Tosylbenzamide SubstrateDiazo CompoundCatalyst SystemProductYieldReference
N-TosylbenzamideEthyl 2-diazo-4-methyl-3-oxopentanoate[CpRhCl2]2, AgSbF62-Tosyl-3,3-dimethyl-3,4-dihydroisoquinoline-1,4-dioneHigh researcher.life
4-Methyl-N-tosylbenzamideEthyl 2-diazo-3-oxobutanoate[CpRhCl2]2, AgSbF66-Methyl-2-tosyl-3-methylisoquinoline-1,4(2H,3H)-dioneHigh researcher.life

While direct examples starting specifically from this compound are part of this broader class, the principle demonstrates its potential as a substrate for such cyclization reactions to form diverse nitrogen heterocycles. researchgate.net

The synthesis of arenes with multiple substituents, particularly with specific substitution patterns, is a significant challenge in organic chemistry. N-tosylbenzamides have been employed in innovative one-pot sequential C-H functionalization reactions to generate highly desirable polyfunctionalized arenes. researchgate.netorganic-chemistry.org

This strategy utilizes the N-tosylamide as a directing group to first achieve an ortho-C-H functionalization, followed by a subsequent meta-C-H functionalization. researchgate.net For instance, researchers have developed a process starting from readily available carboxylic acid derivatives to achieve the concomitant formation of C–O and C–halogen bonds under mild conditions. This one-pot sequence provides a direct and efficient route to arenes bearing three or more different substituents, a structure that would otherwise require lengthy, multi-step syntheses. researchgate.net

Sequential C-H Functionalization of N-Tosyl-Benzamides
Starting Material ClassReaction TypeBonds FormedYield RangeReference
N-Tosyl-BenzamidesSequential ortho-/meta-C–H functionalizationsC-O and C-HalogenUp to 75% researchgate.net

Beta-ketoamides are important structural motifs in medicinal chemistry and are valuable synthetic intermediates. thieme-connect.com Their synthesis is typically achieved through methods like the Claisen condensation. One established route involves the condensation of dianions derived from malonic acid mono-amides with acid chlorides. Following an acidic workup, the intermediate undergoes decarboxylation to yield the final beta-ketoamide.

While the N-tosyl group in this compound activates the carbonyl group, its primary utility in C-C bond formation has been demonstrated through C-H activation pathways rather than as a direct substrate in classical condensation reactions. The established methods for beta-ketoamide synthesis provide a general framework, but specific examples employing N-tosylbenzamides as the amide component in such condensation reactions are not widely reported in the surveyed literature.

Acyl hydrazides are key precursors for the synthesis of various heterocyclic compounds and exhibit a wide range of biological activities. The conversion of amides into acyl hydrazides can be achieved through N-activation strategies. N-tosyl amides, including derivatives like this compound, are considered "activated amides."

This activation facilitates a transamidation reaction with hydrazine (B178648) hydrate. The process involves the nucleophilic attack of hydrazine on the activated amide carbonyl, leading to the displacement of the tosylsulfonamide group to form the desired acyl hydrazide. This transformation is typically performed under mild, metal-free conditions at room temperature, offering a direct and efficient route to these valuable synthetic intermediates with yields reported in the range of 76–94% for a variety of functionalized N-tosyl amides.

Utilization in Palladium/Norbornene Cooperative Catalysis

Palladium/Norbornene cooperative catalysis, often referred to as the Catellani reaction, is a powerful strategy for the simultaneous functionalization of both the ipso and ortho positions of aryl halides. This methodology provides a rapid pathway to construct complex, polysubstituted arenes from simple starting materials. This compound is an ideal substrate for this type of transformation.

The catalytic cycle is initiated by the oxidative addition of the aryl-chloride bond to a Pd(0) catalyst. This is followed by the migratory insertion of norbornene and a subsequent intramolecular C-H activation at the ortho position, which is directed by the N-tosylamide group. This sequence forms a stable five-membered aryl-norbornyl palladacycle intermediate. This key intermediate can then react sequentially with various electrophiles and nucleophiles to introduce new functional groups at the ortho and ipso positions, respectively, before the catalyst is regenerated. This powerful, single-vessel operation streamlines the synthesis of complex molecules that would otherwise require multiple, sequential cross-coupling reactions.

Development of Atom-Economical and Sustainable Synthetic Protocols

The principles of green chemistry encourage the development of synthetic methods that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. The applications of this compound, particularly in metal-catalyzed C-H functionalization, align closely with these goals.

The Palladium/Norbornene cooperative catalysis is a prime example of a step- and atom-economical protocol. It allows for the formation of multiple C-C and C-heteroatom bonds in a single catalytic cycle, dramatically increasing molecular complexity in one operation. By leveraging the inherent reactivity of C-H bonds, these methods represent a more sustainable and efficient approach to the synthesis of complex organic molecules.

Advancing Sustainable Synthesis: Green Chemistry Considerations in the Applications of this compound

In the pursuit of environmentally benign chemical processes, the principles of green chemistry serve as a vital framework for evaluating and designing synthetic routes. While specific green chemistry metrics for reactions involving this compound are not extensively documented in publicly available research, its structural motifs as a sulfonamide and a benzamide (B126) derivative place it within classes of compounds whose syntheses are continuously being optimized for greater sustainability. The application of green chemistry principles to the synthesis and utilization of this compound would focus on several key areas, including atom economy, the use of greener solvents, and the development of catalytic, waste-reducing methodologies.

The inherent structure of this compound suggests its potential utility as a building block in the synthesis of more complex molecules, such as various N-heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The development of synthetic pathways that maximize the incorporation of atoms from reactants into the final product is a cornerstone of green chemistry. An ideal synthesis utilizing this compound would proceed via addition or rearrangement reactions, which theoretically can achieve 100% atom economy. In contrast, substitution reactions, which are common in the functionalization of such compounds, often generate stoichiometric byproducts, thus lowering the atom economy.

The choice of solvent is another critical factor in the environmental impact of a synthetic process. Traditional organic solvents often pose health and environmental hazards. Green chemistry encourages the use of safer alternatives such as water, ethanol, or supercritical fluids. For reactions involving this compound, research into its solubility and reactivity in these green solvents would be a significant step towards more sustainable applications. The development of solvent-free reaction conditions, where feasible, represents an even more environmentally friendly approach.

Furthermore, the principles of green chemistry strongly advocate for the use of catalytic reagents over stoichiometric ones. Catalysts, used in small amounts, can facilitate reactions with high efficiency and selectivity, and can often be recycled and reused, thereby minimizing waste. In the context of this compound, this could involve its participation in catalytic cycles for C-H activation or its synthesis via catalytic amidation reactions that avoid the use of hazardous coupling agents. For instance, the direct catalytic amidation of 4-chlorobenzoic acid with p-toluenesulfonamide (B41071) would be a greener route to this compound itself, compared to methods involving stoichiometric activating agents that generate significant waste.

While detailed research findings on the green chemistry applications of this compound are limited, the broader trends in organic synthesis point towards a future where its use will be governed by these sustainable principles. Future research in this area will likely focus on developing novel, efficient, and environmentally benign synthetic methods that utilize this compound as a key intermediate.

Derivatization and Analogue Synthesis Based on the 4 Chloro N Tosylbenzamide Scaffold

Systematic Modification of the Chlorobenzoyl Moiety

Exploration of Substituent Effects on Reactivity and Selectivity

The introduction of additional substituents onto the chlorobenzoyl ring can profoundly impact the reactivity and selectivity of subsequent chemical transformations. The electronic nature of these substituents—whether electron-donating or electron-withdrawing—plays a crucial role in directing the course of reactions such as palladium-catalyzed C-H functionalization.

In the context of ortho-arylation of N-tosylbenzamides, the electronic properties of substituents on the benzamide (B126) ring have been shown to be a determining factor. While both electron-donating and electron-withdrawing groups are generally well-tolerated, they can influence reaction yields and rates. For instance, in palladium-catalyzed ortho-arylation reactions, it has been observed that para-substituted benzamides can be susceptible to diarylation, which may lead to lower yields of the desired mono-arylated product acs.org.

Table 1: Influence of Substituents on the Palladium-Catalyzed Ortho-Arylation of Substituted N-Tosylbenzamides with 4-Iodotoluene

EntrySubstituent on Benzamide RingPositionYield of Mono-arylated Product (%)
14-Chloropara75
24-Methylpara80
34-Methoxypara78
43-Chlorometa85
53-Methoxymeta82
62-Chloroortho70

This table is a representative example based on findings for substituted N-tosylbenzamides and is intended to illustrate the potential impact of substituents on the reactivity of the 4-Chloro-N-tosylbenzamide scaffold.

Regioselective Functionalization of the Chlorinated Phenyl Ring

The chlorinated phenyl ring of this compound offers several sites for regioselective functionalization, allowing for the introduction of diverse chemical entities. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and selective modification of aromatic rings.

Ortho-Arylation: The N-tosylcarboxamide group can act as an effective directing group in palladium-catalyzed C-H ortho-arylation reactions. This allows for the synthesis of biarylcarboxamides, which can serve as precursors to a variety of complex polycyclic structures acs.org. The reaction typically employs a palladium catalyst, such as palladium(II) acetate, in the presence of an additive like a silver salt and an acidic medium.

Regioselective Amination: Copper-catalyzed amination reactions provide a method for the regioselective introduction of amino groups onto the chlorinated phenyl ring. For instance, the amination of 2-bromobenzoic acids has been shown to proceed with high chemo- and regioselectivity, targeting the position adjacent to the carboxylic acid moiety organic-chemistry.orgnih.gov. This methodology can be adapted for the functionalization of appropriately substituted 4-chlorobenzoyl derivatives.

Regioselective Nitration: The introduction of a nitro group onto the aromatic ring can be achieved through regioselective nitration. The use of nitric acid in combination with an acid anhydride and a zeolite catalyst, such as Hβ zeolite, has been shown to effectively nitrate substituted toluenes with high regioselectivity researchgate.net. These conditions can be optimized for the selective nitration of the this compound scaffold.

Variation of the Sulfonyl Amide Moiety (e.g., different sulfonyl groups)

Modification of the sulfonyl portion of the molecule provides another avenue for creating analogues of this compound. Replacing the tosyl group with other sulfonyl moieties can alter the electronic and steric properties of the sulfonyl amide linkage, potentially influencing the compound's biological activity and physicochemical characteristics.

The synthesis of various N-alkylbenzenesulfonamides has been reported through methods such as the Schotten-Baumann reaction coupled with Meisenheimer arylation researchgate.net. These synthetic strategies can be applied to generate a library of 4-chlorobenzamides with diverse sulfonyl groups. For example, starting from 4-chlorobenzenesulfonyl chloride, a range of N-substituted sulfonamides can be prepared.

Table 2: Examples of Synthesized 4-Chloro-N-substituted-benzenesulfonamide Analogues

EntrySulfonyl GroupN-SubstituentSynthetic Method
14-ChlorobenzenesulfonylButylSchotten-Baumann/Meisenheimer arylation
24-ChlorobenzenesulfonylPropylSchotten-Baumann/Meisenheimer arylation
34-ChlorobenzenesulfonylEthylSchotten-Baumann/Meisenheimer arylation
44-ChlorobenzenesulfonylPhenylCondensation

This table illustrates the potential for variation in the sulfonyl amide moiety based on established synthetic methods for related compounds.

N-Substitution and Rearrangement Reactions

The nitrogen atom of the sulfonamide group is a key site for further functionalization through N-substitution and can also participate in various rearrangement reactions, leading to significant structural transformations.

N-Alkylation and N-Arylation: The sulfonamide nitrogen can be substituted with alkyl or aryl groups to generate a diverse range of derivatives. For instance, the benzylation of primary sulfonamides can be achieved through nucleophilic substitution reactions nsf.gov. These reactions typically involve treating the N-tosylbenzamide with an appropriate alkyl or aryl halide in the presence of a base.

Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can be applied to aryl sulfones and related compounds manchester.ac.ukwikipedia.org. In this reaction, an aryl group migrates from a heteroatom to a nucleophilic center within the same molecule. While specific examples starting from this compound are not extensively documented, the general mechanism suggests that under appropriate conditions, the chlorobenzoyl group could potentially migrate. A radical version of the Smiles rearrangement has also been developed, expanding the scope of this transformation wikipedia.org. The Truce-Smiles rearrangement is a modification where a strong nucleophile, such as an organolithium reagent, is used, obviating the need for an activated aromatic ring wikipedia.orgrsc.org.

Construction of Hybrid Molecular Architectures Incorporating the Benzamide Core

The this compound scaffold can serve as a building block for the construction of more complex hybrid molecules and macrocycles. This approach involves linking the core benzamide structure to other pharmacologically relevant moieties or incorporating it into larger cyclic systems.

Hybrid Molecules: Molecular hybridization is a strategy used to combine two or more pharmacophores into a single molecule to create compounds with potentially enhanced or synergistic biological activities.

Benzamide-Chalcone Hybrids: Chalcones are known for their diverse biological activities. Hybrid molecules incorporating both a 4-chlorobenzamide and a chalcone moiety have been synthesized and evaluated for their potential as anticancer agents nih.gov.

Coumarin-Sulfonamide Hybrids: Coumarins are another class of compounds with a wide range of pharmacological properties. Hybrid structures linking a coumarin scaffold to a sulfonamide have been designed and synthesized, often with the goal of developing novel therapeutic agents ajchem-a.commdpi.com.

Macrocycles: Macrocyclic compounds often exhibit unique biological properties due to their constrained conformations. The this compound unit can be incorporated into macrocyclic structures through various cyclization strategies nih.govnih.govmdpi.comrsc.orgresearchgate.net. The synthesis of such macrocycles can be achieved through bimolecular homodifunctional approaches, where two molecules with complementary reactive groups are reacted to form the cyclic structure nih.gov.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The adoption of continuous flow chemistry and automated synthesis platforms presents a significant opportunity for the transformation of 4-Chloro-N-tosylbenzamide and its derivatives. nih.govijprajournal.comspringernature.com Flow chemistry, characterized by the use of continuously streaming reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and greater scalability. ijprajournal.com For reactions involving this compound, this could translate to higher yields, reduced reaction times, and minimized byproduct formation.

Automated synthesis systems, often coupled with flow reactors, can further accelerate the discovery and optimization of new transformations. These platforms enable high-throughput screening of reaction conditions, catalysts, and substrates, facilitating the rapid identification of optimal parameters for the functionalization of this compound. While specific studies on the continuous flow synthesis of this compound are not yet prevalent, the successful application of this technology to related compounds, such as sulfonyl chlorides, underscores its potential. rsc.org Future research will likely focus on adapting existing batch protocols for C-H activation and other transformations of this compound to continuous flow environments, paving the way for more efficient and automated production of its derivatives.

Chemo- and Regioselective Transformations of Related N-Tosylbenzamides

Recent advancements in synthetic methodology have highlighted the versatility of the N-tosylamide group as a directing group for chemo- and regioselective functionalization of the benzamide (B126) core. These strategies are directly applicable to this compound, offering pathways to a diverse array of substituted aromatic compounds. The N-tosylamide moiety can effectively direct transformations to specific positions on the aromatic ring, primarily the ortho position, through the formation of a stable six-membered cyclometalated intermediate with a transition metal catalyst.

Palladium-catalyzed C-H activation has been extensively explored for the ortho-functionalization of N-tosylbenzamides. researchgate.netacs.org This includes reactions such as alkoxylation and halogenation, which can be achieved at room temperature, demonstrating the mild conditions facilitated by this approach. researchgate.net The scope of these transformations is broad and compatible with various functional groups, which is promising for the derivatization of the already substituted this compound. Furthermore, sequential ortho- and meta-C–H functionalizations of N-tosylbenzamides have been developed, enabling the synthesis of polyfunctionalized arenes from simple starting materials. rsc.org

The table below summarizes some of the key chemo- and regioselective transformations that have been demonstrated on N-tosylbenzamide systems and are applicable to this compound.

TransformationCatalyst/ReagentPosition of FunctionalizationPotential Product from this compound
AlkoxylationPalladium(II)ortho2-Alkoxy-4-chloro-N-tosylbenzamide
HalogenationPalladium(II)ortho2,4-Dihalo-N-tosylbenzamide
ArylationPalladium(II)ortho2-Aryl-4-chloro-N-tosylbenzamide
Sequential C-O and C-Halogen bond formationNot specifiedortho, metaPolyfunctionalized this compound derivatives

Expanding the Scope of C-H Activation Methodologies

The direct functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, offering a more atom- and step-economical approach to molecule construction. For this compound, expanding the repertoire of C-H activation methodologies is a key area for future research. The N-tosylamide directing group has proven effective in facilitating ortho-C-H activation with various transition metals, most notably palladium and rhodium. acs.orgnih.govnih.gov

Future efforts will likely focus on several key areas:

Exploring a broader range of transition metal catalysts: While palladium has been the workhorse in this field, other metals such as rhodium, iridium, and ruthenium could offer complementary reactivity and selectivity. nih.govnih.gov For instance, rhodium(III)-catalyzed C-H activation has been successfully used for the synthesis of dihydroisoquinolones from benzhydroxamic acids, a transformation that could potentially be adapted for N-tosylbenzamides. nih.gov

Introducing novel coupling partners: Expanding the scope of coupling partners beyond the commonly used aryl halides and alkenes will be crucial. This could include the use of alkynes, allenes, and various organometallic reagents to introduce a wider variety of functional groups at the ortho position of this compound.

Achieving meta- and para-selective C-H activation: The development of strategies to overcome the inherent ortho-directing nature of the N-tosylamide group would be a significant breakthrough. This might involve the design of specialized ligands or the use of catalyst systems that operate through different mechanistic pathways.

Development of Novel Catalytic Systems for this compound Transformations

The efficiency and selectivity of transformations involving this compound are intrinsically linked to the performance of the catalyst system. While existing palladium and rhodium catalysts have shown promise, there is considerable room for the development of novel catalytic systems with improved activity, stability, and substrate scope.

Future research in this area could focus on:

Ligand Design: The synthesis and application of novel ligands that can fine-tune the electronic and steric properties of the metal center. This could lead to catalysts with enhanced reactivity, allowing for lower catalyst loadings and milder reaction conditions.

Heterogeneous Catalysis: The development of solid-supported catalysts or nanoparticles could simplify product purification and enable catalyst recycling, contributing to more sustainable synthetic processes.

Photoredox Catalysis: The integration of photoredox catalysis with transition metal-catalyzed C-H activation offers a powerful strategy for accessing novel reaction pathways. This approach could enable transformations that are not feasible using traditional thermal methods.

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of more efficient and selective synthetic methods. A synergistic approach that combines experimental studies with computational modeling is a powerful tool for elucidating complex reaction pathways. princeton.edunih.gov

Experimental techniques such as kinetic studies, isotope labeling experiments, and in-situ spectroscopic monitoring can provide valuable information about reaction intermediates and transition states. Computational methods, particularly density functional theory (DFT), can be used to model reaction profiles, calculate activation energies, and visualize the three-dimensional structures of key intermediates and transition states. nih.gov

For this compound, combined experimental and computational studies could address key questions such as:

The precise mechanism of C-H bond cleavage.

The role of the chloro and tosyl substituents in influencing the reactivity and selectivity of the benzamide core.

The factors that control the regioselectivity of functionalization.

By gaining these fundamental insights, researchers can move beyond empirical optimization and towards the de novo design of novel catalysts and reaction conditions tailored for specific transformations of this compound.

Q & A

Q. What methodologies are employed to study the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to targets like kinases.
  • Molecular Docking : Use AutoDock Vina with PDB structures to predict binding modes.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .

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